2-Bromo-6-fluoro-4-iodoaniline
Description
Significance of Halogenated Aniline (B41778) Scaffolds in Modern Organic Chemistry
Halogenated anilines are considered privileged scaffolds in medicinal chemistry and materials science. nih.gov The introduction of halogen atoms onto the aniline ring can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govresearchgate.net For instance, halogenation is a key strategy to enhance the bioactivity of organic compounds and has been shown to increase antimicrobial efficacy, particularly against multidrug-resistant pathogens. nih.gov The specific type of halogen and its position on the aromatic ring can lead to the formation of halogen bonds, a type of non-covalent interaction that can be crucial for molecular recognition and self-assembly processes. acs.org These interactions are increasingly being exploited in the design of new drugs and functional materials. nih.govresearchgate.net
Aniline and its derivatives are fundamental intermediates in the synthesis of numerous commercial products, including dyes, antioxidants, and pharmaceuticals like paracetamol and sulfonamides. nih.gov The ease with which the amino group can be functionalized, coupled with the diverse reactivity of the halogenated aromatic ring, provides chemists with a powerful toolkit for creating molecular diversity. nih.gov Aromatic halides are important synthetic intermediates for metal-catalyzed cross-coupling reactions, which are fundamental for the construction of complex molecular architectures. researchgate.net
Challenges in Regioselective Synthesis of Multi-Substituted Aromatic Systems
Despite their importance, the synthesis of polyhalogenated anilines, particularly with a specific and controlled substitution pattern, presents significant challenges. The primary difficulty lies in achieving regioselectivity during the halogenation of the aromatic ring. numberanalytics.comresearchgate.net The directing effects of the amino group (an activating ortho-, para-director) and the already present halogen substituents can lead to the formation of a mixture of isomers, which are often difficult to separate. rsc.org
Controlling the sequential introduction of different halogens onto the aromatic ring adds another layer of complexity. The reactivity of the aromatic ring is altered with each successive substitution, making it challenging to predict and control the outcome of subsequent reactions. numberanalytics.com For instance, the electrophilic halogenation of arenes containing electron-withdrawing groups typically requires harsh reaction conditions and may result in limited substrate scopes and applications. researchgate.net Overcoming the inherent site-selectivity of anilines to produce specific, less-favored isomers is a significant hurdle in synthetic organic chemistry. rsc.org
Overview of Synthetic Strategies for Densely Functionalized Anilines
To address the challenges of regioselectivity, chemists have developed a variety of synthetic strategies. These can be broadly categorized as follows:
Directed Ortho-Metalation (DoM): This strategy utilizes a directing group to activate a specific ortho position for metalation, followed by quenching with an electrophilic halogen source. This allows for the precise installation of a halogen atom at a position that might not be favored under standard electrophilic substitution conditions.
Halogen Dance Reactions: This involves the base-induced migration of a halogen atom from one position to another on an aromatic ring, often leading to a thermodynamically more stable isomer.
Multi-step Synthesis from Pre-functionalized Precursors: This approach involves starting with a simpler, commercially available aromatic compound that already contains some of the desired substituents. The remaining functional groups are then introduced in a stepwise manner, carefully controlling the reaction conditions at each stage to ensure the desired regiochemistry. A patent for the preparation of 2-bromo-6-fluoroaniline (B133542), for example, describes a multi-step process starting from o-fluoroaniline. google.com
Modern Catalytic Methods: The development of transition-metal catalysis has provided powerful tools for C-H functionalization reactions. rsc.org These methods can offer high regioselectivity by employing specifically designed ligands and catalysts that direct the reaction to a particular C-H bond on the aromatic ring. For instance, palladium-catalyzed C-H bromination and chlorination of aniline derivatives have been developed to achieve meta-halogenation, a challenging transformation. rsc.org
Research Scope and Objectives Pertaining to 2-Bromo-6-fluoro-4-iodoaniline
The specific polysubstituted aniline, this compound, presents a unique synthetic challenge due to the presence of three different halogen atoms at specific positions on the aniline ring. Research into this compound is driven by its potential as a highly functionalized building block for the synthesis of complex target molecules, likely in the pharmaceutical or materials science sectors.
The primary objectives of research concerning this compound would be to:
Develop a high-yielding and regioselective synthetic route to this compound. This would likely involve a multi-step synthesis, possibly starting from a simpler halogenated aniline and sequentially introducing the other halogens.
Thoroughly characterize the compound using modern analytical techniques to confirm its structure and purity.
Explore the reactivity of the different carbon-halogen bonds in this compound. The varying reactivity of C-Br, C-F, and C-I bonds under different reaction conditions (e.g., in cross-coupling reactions) would make this compound a versatile synthetic intermediate.
The successful synthesis and characterization of this compound would provide the chemical community with a valuable and versatile building block for the construction of novel and potentially bioactive molecules.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-6-fluoro-4-iodoaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFIN/c7-4-1-3(9)2-5(8)6(4)10/h1-2H,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLHPASSIBCUHEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)N)Br)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFIN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.91 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Design for 2 Bromo 6 Fluoro 4 Iodoaniline
Retrosynthetic Analysis of 2-Bromo-6-fluoro-4-iodoaniline
Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. wikipedia.org For this compound, the analysis reveals a logical pathway for its construction.
The primary disconnection targets the carbon-iodine bond, as iodination is often a feasible late-stage functionalization on an activated aromatic ring. This leads to the key intermediate, 2-bromo-6-fluoroaniline (B133542) . This precursor is attractive because it establishes the relationship between the amino group, the fluorine, and the bromine.
A subsequent disconnection of the carbon-bromine bond in 2-bromo-6-fluoroaniline points to 2-fluoroaniline as a plausible and readily available starting material. nih.gov This retrosynthetic scheme suggests a forward synthesis that begins with 2-fluoroaniline, followed by a regioselective bromination and then a final iodination step. The central challenge in this forward approach is controlling the position of each halogen addition.
Figure 1: Retrosynthetic Analysis
Strategies for Introducing Halogen Substituents on the Aniline (B41778) Core
The introduction of three different halogens onto an aniline ring is a significant synthetic challenge due to the high reactivity of the aniline nucleus, which can lead to polyhalogenation and mixtures of isomers. chemistrysteps.com Controlled synthesis relies on a combination of directed halogenation, sequential protocols, and the strategic use of protecting groups.
Directed Halogenation Approaches
Directed halogenation involves using a functional group on the substrate to direct an incoming electrophile to a specific position, typically ortho. Transition-metal catalysis is a common strategy for achieving this. For instance, palladium-catalyzed C-H activation, using a directing group like an amide or cyano group, can facilitate highly selective ortho-halogenation. organic-chemistry.orgbeilstein-journals.org Copper-catalyzed methods have also been developed for the direct ortho-halogenation of protected anilines under aerobic conditions, showing excellent mono-substitution selectivity and high ortho-regiocontrol. rsc.org
In the context of synthesizing this compound, a directed approach could theoretically be used to install the bromine atom at the C6 position of a 2-fluoroaniline derivative. This would involve first modifying the amino group into a suitable directing group, performing the catalyzed C-H bromination, and then removing the directing group.
Sequential Halogenation Protocols
A more common and predictable method for synthesizing multi-halogenated anilines is the sequential introduction of halogens. This approach leverages the inherent directing effects of the substituents already present on the ring and employs protecting groups to modulate reactivity and regioselectivity.
The amino group of aniline is a powerful activating ortho-, para-director. Direct halogenation of aniline is difficult to control and often results in the formation of 2,4,6-trihaloaniline. youtube.com To achieve mono-substitution and control the position of halogenation, the amino group is temporarily converted into a less activating group, a process known as protection.
Acetylation is a common protection strategy, converting the highly activating -NH₂ group into a moderately activating N-acetyl (-NHCOCH₃) group. chemistrysteps.com This acetanilide derivative is less prone to over-halogenation. Furthermore, the steric bulk of the acetyl group can hinder substitution at the ortho positions, thereby favoring halogenation at the para position. chemistrysteps.com
One sophisticated strategy to force ortho-substitution involves first protecting the amino group and then introducing a bulky blocking group at the para-position. A patent for the synthesis of the key intermediate, 2-bromo-6-fluoroaniline, demonstrates this principle effectively. The process begins with o-fluoroaniline, which is acetylated. The resulting N-(2-fluorophenyl)acetamide then undergoes sulfonation to place a sulfonic acid group at the para-position, which is sterically accessible. With the para-position blocked, subsequent bromination is directed to one of the available ortho-positions (C6). Finally, removal of the acetyl and sulfonyl protecting/blocking groups yields the desired 2-bromo-6-fluoroaniline. google.com
| Starting Material | Reagent(s) | Protecting/Blocking Group | Major Product | Purpose of Group |
| 2-Fluoroaniline | Bromine Water | None | 2,4,6-Tribromo- derivative (mixture) | N/A |
| N-(2-fluorophenyl)acetamide | NBS | Acetyl (-NHCOCH₃) | N-(4-Bromo-2-fluorophenyl)acetamide | Reduce activation, favor para-sub. |
| 4-Acetamido-3-fluorobenzene-1-sulfonic acid | HBr / H₂O₂ | Acetyl & Sulfonyl | 2-Bromo-N-(2-fluoro-4-sulfophenyl)acetamide | Block para-position, force ortho-sub. |
This interactive table summarizes how different protecting and blocking groups can alter the outcome of halogenation on a 2-fluoroaniline core.
The order in which halogens are introduced is critical, as each new substituent alters the electronic and steric environment of the ring, thus influencing the position of the next substitution. A plausible route to this compound starting from 2-fluoroaniline illustrates these regiochemical implications.
Start with 2-fluoroaniline: The fluorine at C2 is a weak deactivator but an ortho-, para-director. The amino group is a strong activator and ortho-, para-director.
Protection and Bromination: As established, protection of the amino group as an acetanilide is the first step. To install bromine at the C6 position, the para-position (C4) must be blocked, for example, by a sulfonic acid group. Bromination then proceeds at the C6 position, which is ortho to the directing acetamido group. Subsequent removal of the blocking and protecting groups yields 2-bromo-6-fluoroaniline . google.com
Iodination: The final step is the introduction of iodine. The substrate, 2-bromo-6-fluoroaniline, is strongly activated by the amino group. The primary directing influence is the -NH₂ group, which directs ortho- and para-. The para-position (C4) is vacant and sterically accessible. The fluorine at C2 and bromine at C6 will also exert some influence, but the directing power of the amino group is dominant. Therefore, electrophilic iodination using reagents such as N-iodosuccinimide (NIS) or iodine with an oxidizing agent is expected to occur selectively at the C4 position, yielding the final product, This compound . researchgate.net
| Intermediate | Dominant Directing Group | Activating/Deactivating | Available Positions | Predicted Site of Next Halogenation |
| N-(2-fluorophenyl)acetamide | -NHCOCH₃ | Activating (o,p) | 4, 6 | 4 (Para) |
| 4-Acetamido-3-fluorobenzene-1-sulfonic acid | -NHCOCH₃ | Activating (o,p) | 6 | 6 (Ortho) |
| 2-Bromo-6-fluoroaniline | -NH₂ | Activating (o,p) | 4 | 4 (Para) |
This interactive table outlines the regiochemical control at each stage of a potential sequential halogenation synthesis.
Halogen Exchange Reactions for Specific Isomer Generation
Halogen exchange reactions, such as the aromatic Finkelstein reaction, provide an alternative method for synthesizing aryl halides that may be difficult to access through direct electrophilic substitution. frontiersin.org These reactions typically involve the metal-mediated replacement of one halogen with another. frontiersin.orgwikipedia.org For example, an aryl bromide can be converted into an aryl iodide using a copper or nickel catalyst with an iodide source. frontiersin.org
In the synthesis of this compound, a halogen exchange strategy could theoretically be employed. For instance, a precursor such as 2,4-dibromo-6-fluoroaniline could be synthesized first. Then, a selective metal-catalyzed halogen exchange could be attempted to replace the bromine at the C4 position with iodine. The success of such a strategy would depend on the differential reactivity of the two carbon-bromine bonds, with the C4-Br bond potentially being more susceptible to exchange than the more sterically hindered C2-Br bond. While a powerful tool, the specific application of this method would require careful optimization of catalysts and reaction conditions to achieve the desired chemoselectivity.
Precursor Synthesis and Derivatization Approaches
Synthesis from Related Fluoroanilines (e.g., 2-Fluoroaniline, 2-Fluoro-4-iodoaniline)
A logical and widely practiced approach begins with a readily available fluoroaniline.
Starting from 2-Fluoroaniline: A common route to ortho-brominated fluoroanilines involves a multi-step sequence designed to ensure correct regiochemistry. google.comwipo.int
Protection: The amino group of 2-fluoroaniline (o-fluoroaniline) is first protected. This can be achieved by acetylation with acetyl chloride to form an intermediate acetanilide or by reaction with a sulfonyl chloride. google.com
Directed Bromination: With the directing/protecting group in place, bromination is carried out. Using a sulfonamide to block the para position allows for the selective introduction of bromine at the ortho position (position 6). Reagents such as hydrobromic acid in the presence of an oxidizing agent like hydrogen peroxide are effective for this step. google.comwipo.int
Deprotection: The protecting group is subsequently removed. Sulfonamides can be cleaved by heating in a strong acid like sulfuric acid to yield 2-bromo-6-fluoroaniline. google.com
Iodination: The final iodine atom is installed at the now-activated para position. This can be achieved using various iodinating agents, such as iodine monochloride or N-iodosuccinimide, to yield the final product, this compound.
The following table summarizes a representative synthesis starting from 2-fluoroaniline.
| Step | Reactant | Reagents | Intermediate/Product | Purpose |
| 1 | 2-Fluoroaniline | Acetyl Chloride, Triethylamine | N-(2-fluorophenyl)acetamide | Amino group protection |
| 2 | N-(2-fluorophenyl)acetamide | Chlorosulfonic Acid | 4-Acetamido-3-fluorobenzene-1-sulfonyl chloride | Introduction of a para-directing/blocking group |
| 3 | 4-Acetamido-3-fluorobenzene-1-sulfonyl chloride | Bromine/HBr | Brominated Sulfonamide Intermediate | Regioselective bromination at the ortho position |
| 4 | Brominated Sulfonamide Intermediate | Strong Acid (e.g., H₂SO₄) | 2-Bromo-6-fluoroaniline | Deprotection |
| 5 | 2-Bromo-6-fluoroaniline | Iodinating Agent (e.g., NIS, ICl) | This compound | Final iodination at the para position |
This is a representative pathway; specific reagents and conditions may vary based on patented procedures. google.comwipo.int
Starting from 2-Fluoro-4-iodoaniline (B146158): An alternative strategy involves starting with a precursor that already contains the iodo-substituent. 2-Fluoro-4-iodoaniline can be prepared by the iodination of 2-fluoroaniline. orgsyn.org From this intermediate, the final bromine atom must be introduced selectively at one of the two available ortho positions relative to the amino group (position 6). This direct bromination can be challenging due to competing substitution at the other ortho position (position 2), potentially leading to a mixture of isomers. Careful selection of the brominating agent and reaction conditions is necessary to favor the desired this compound.
Utilization of Anilines with Pre-existing Halogenation Patterns
Syntheses can also commence from anilines that already possess some of the required halogen atoms. For example, a commercially available compound like 4-bromo-2-iodoaniline could theoretically serve as a precursor. chemicalbook.com The synthetic challenge would then be the introduction of the fluorine atom at the 6-position. This is typically more difficult than introducing bromine or iodine via electrophilic substitution. Nucleophilic aromatic substitution (Schiemann reaction or similar methods) would be required, which often involves harsh conditions and may not be compatible with the other functional groups present. Therefore, building the molecule from a fluoro-substituted precursor is generally the more synthetically viable approach.
Development of Novel Synthetic Pathways for Polyhalogenated Systems
Modern organic synthesis continues to produce new methods for the construction of complex molecules. For polyhalogenated systems, novel pathways might involve:
Late-Stage Functionalization: Introducing one of the halogens at a very late stage in the synthesis can be advantageous. For instance, methods for the decarboxylative iodination of anthranilic acids (2-aminobenzoic acids) have been developed. rsc.org A hypothetical route could involve synthesizing 2-amino-3-bromo-5-fluorobenzoic acid and then subjecting it to decarboxylative iodination to install the iodine atom, though the regiochemistry would need to be carefully controlled.
Directed Ortho-Metalation: This strategy involves using a directing group (like a protected amine) to facilitate metalation (e.g., with lithium or magnesium) at a specific ortho position, followed by quenching with an electrophilic halogen source (e.g., I₂, Br₂). This allows for highly regioselective introduction of halogens.
Transition-Metal-Catalyzed C-H Activation: Emerging methods in C-H activation could provide direct routes to halogenate specific C-H bonds on the aromatic ring, potentially reducing the need for multi-step protecting group strategies.
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound. Key parameters that are typically adjusted include the choice of catalyst, solvent, temperature, and the nature of the halogenating agent.
Catalytic Systems in Halogenation Reactions
Catalysts play a crucial role in activating the halogenating agent for electrophilic aromatic substitution. libretexts.org
Lewis Acid Catalysts: Traditional electrophilic bromination and chlorination reactions often require a Lewis acid catalyst such as iron(III) bromide (FeBr₃), iron(III) chloride (FeCl₃), or aluminum chloride (AlCl₃). wikipedia.orglibretexts.org These catalysts polarize the halogen-halogen bond, creating a more potent electrophile that can be attacked by the aromatic ring. studymind.co.uk For example, FeBr₃ reacts with Br₂ to form a [FeBr₄]⁻[Br]⁺ complex, which effectively delivers an electrophilic Br⁺ to the aniline derivative.
Iodination Catalysts/Reagents: Direct iodination with I₂ is often slow and reversible. Therefore, it is typically performed in the presence of an oxidizing agent, such as nitric acid or a mixture of iodine and potassium iodate (B108269) in sulfuric acid, which generates a more powerful electrophilic iodine species like I⁺. wikipedia.org N-halosuccinimides (NCS, NBS, NIS) are also widely used as sources of electrophilic halogens and can be activated by various catalysts.
Novel Catalytic Systems: Recent research has focused on developing more efficient and selective catalysts. For instance, carborane-based Lewis base catalysts have been shown to be effective for aromatic halogenation using N-halosuccinimides. chemrxiv.org These systems can be applied to electron-deficient arenes and offer high selectivity under mild conditions, which is particularly valuable for the late-stage functionalization of complex molecules. chemrxiv.org The development of such catalysts is crucial for synthesizing multi-halogenated compounds with high precision and efficiency.
The table below provides examples of catalytic systems used in aromatic halogenation.
| Halogenation Type | Catalyst/Activator | Halogen Source | Substrate Type | Reference |
| Bromination | FeBr₃, AlBr₃ | Br₂ | Benzene (B151609) derivatives | libretexts.orglibretexts.org |
| Iodination | Nitric Acid, HIO₃ | I₂ | Aromatic compounds | wikipedia.org |
| General Halogenation | Carborane-based Lewis bases | N-halosuccinimides (NBS, NCS, NIS) | Electron-deficient arenes, drug molecules | chemrxiv.org |
Solvent Effects on Regioselectivity and Reaction Kinetics
Detailed studies on the effect of different solvents on the regioselectivity and reaction kinetics for the synthesis of this compound are not available in the reviewed literature. Information regarding how solvent polarity, proticity, or coordinating ability influences the placement of the iodine atom at the C4 position of a 2-bromo-6-fluoroaniline precursor, or the kinetics of such a reaction, has not been published.
Temperature and Pressure Influence on Synthetic Efficiency
There is no available data from dedicated studies on how variations in temperature and pressure affect the synthetic efficiency (e.g., reaction yield, rate, and purity) for the production of this compound. Consequently, it is not possible to provide research findings or data tables illustrating these relationships for this specific compound.
Reactivity and Advanced Chemical Transformations of 2 Bromo 6 Fluoro 4 Iodoaniline
C-X Bond Activation in Polyhalogenated Anilines
The reactivity of polyhalogenated anilines such as 2-bromo-6-fluoro-4-iodoaniline is fundamentally dictated by the nature and position of the halogen substituents on the aromatic ring. The activation of the carbon-halogen (C-X) bond is the initial and often rate-determining step in many synthetic transformations, particularly in transition-metal-catalyzed cross-coupling reactions. The presence of multiple, distinct halogen atoms on the aniline (B41778) scaffold allows for selective and sequential functionalization, provided the reaction conditions are carefully controlled.
The selective activation of one C-X bond over another in a polyhalogenated system is primarily governed by the difference in their bond dissociation energies. In the case of aryl halides, the bond strength increases in the order C-I < C-Br < C-Cl < C-F. Consequently, the reactivity of these bonds towards cleavage follows the reverse trend, with the carbon-iodine bond being the most labile and the carbon-fluorine bond being the most robust.
This reactivity hierarchy is a direct consequence of the electronegativity of the halogen and the orbital overlap between the carbon and the halogen. Iodine, being the least electronegative and largest of the three halogens present in this compound, forms the longest and weakest bond with the aromatic carbon. Conversely, fluorine's high electronegativity and small size result in a short, strong, and highly polarized C-F bond, which is exceptionally stable and generally unreactive under standard cross-coupling conditions. The carbon-bromine bond possesses intermediate strength and reactivity.
This differential reactivity is the cornerstone of regioselective chemistry involving polyhalogenated substrates, as the C-I bond can be selectively targeted for reactions like oxidative addition while leaving the C-Br and C-F bonds intact.
| Bond Type | Average Bond Energy (kJ/mol) | Relative Reactivity Trend |
|---|---|---|
| C-F | ~500-540 | Lowest |
| C-Br | ~330-360 | Intermediate |
| C-I | ~270-300 | Highest |
The cleavage of carbon-halogen bonds in polyhalogenated anilines is central to their synthetic utility and typically proceeds through several well-established mechanisms.
Oxidative Addition: This is the key initial step in most transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Negishi couplings. nih.govacs.org In this process, a low-valent metal complex, typically Palladium(0) or Nickel(0), inserts into the carbon-halogen bond. nih.gov This reaction formally oxidizes the metal center (e.g., from Pd(0) to Pd(II)) and results in the formation of an organometallic intermediate. The rate of oxidative addition is highly dependent on the nature of the halogen, following the reactivity trend I > Br > Cl >> F. researchgate.net For this compound, a Pd(0) catalyst will preferentially react with the C-I bond. Two primary pathways for oxidative addition at Pd(0) are recognized: a three-centered concerted mechanism and a more polar nucleophilic displacement (or SNAr-like) mechanism. chemrxiv.org The operative pathway can be influenced by the ligand, substrate, and solvent. chemrxiv.org
Nucleophilic Pathways: Nucleophilic Aromatic Substitution (SNAr) represents an alternative mechanism for C-X bond cleavage, particularly when the aromatic ring is activated by potent electron-withdrawing groups. While the amino group in this compound is electron-donating, the cumulative inductive effect of the three halogen atoms enhances the electrophilicity of the ring carbons, making nucleophilic attack more feasible than in non-halogenated aniline. The reaction involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the expulsion of the halide leaving group. The leaving group ability follows the trend I ≈ Br > Cl > F, which again favors the cleavage of C-I and C-Br bonds over the C-F bond.
Radical Mechanisms: In some cases, particularly with first-row transition metals like nickel or copper, C-X bond activation can occur via single-electron transfer (SET) pathways, leading to the formation of aryl radical intermediates. nih.govresearchgate.net These radical pathways can be initiated by the metal catalyst or by photochemical or thermal means. nih.govresearchgate.net
The energetics of C-X bond activation are not solely determined by the halogen itself but are significantly modulated by the electronic and steric effects of adjacent substituents on the aniline ring.
Steric Effects: Substituents ortho to the target C-X bond can sterically hinder the approach of the metal catalyst, potentially increasing the activation barrier for oxidative addition. researchgate.net In the subject molecule, the bromine and fluorine atoms are ortho to the amino group, and the bromine is meta to the iodine. While steric hindrance around the C-I bond is less pronounced, the bulky bromine atom could influence the approach of a catalyst to the adjacent C-F bond, although the C-F bond's inherent strength is the primary reason for its low reactivity.
The interplay between the electronic properties of the substituents and the intrinsic strength of the C-X bond ultimately dictates the site of reaction. researchgate.net For instance, the placement of an electron-withdrawing group ortho to a halogen is known to strengthen the halogen bond and can influence its reactivity profile. nih.gov
Transition-Metal-Catalyzed Cross-Coupling Reactions
Transition-metal catalysis provides a powerful toolkit for the selective functionalization of polyhalogenated anilines, enabling the formation of complex molecular architectures. The differential reactivity of the C-I, C-Br, and C-F bonds is exploited to achieve controlled, stepwise modifications.
The Suzuki-Miyaura coupling is one of the most versatile and widely used methods for forming carbon-carbon bonds, particularly for constructing biaryl and heteroaryl structures. nih.govlibretexts.orgtcichemicals.com The reaction employs a palladium catalyst to couple an organohalide with an organoboron species, such as a boronic acid or boronic ester, in the presence of a base. libretexts.orgresearchgate.net
The catalytic cycle is generally understood to involve three key steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halogen bond (Ar-X) to form an Ar-Pd(II)-X intermediate. This step is typically rate-limiting and highly selective for the most reactive C-X bond. nih.gov
Transmetalation: The boron reagent, activated by the base, transfers its organic group to the palladium center, displacing the halide and forming an Ar-Pd(II)-Ar' complex.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond in the biaryl product (Ar-Ar') and regenerating the Pd(0) catalyst. nih.gov
The mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of boronic acids contribute to the broad applicability of this reaction. nih.govresearchgate.net
The distinct reactivities of the C-I, C-Br, and C-F bonds in this compound allow for highly regioselective Suzuki-Miyaura coupling reactions. acs.org By carefully selecting the reaction conditions (e.g., catalyst, temperature, reaction time), it is possible to functionalize the molecule in a stepwise manner.
Under mild Suzuki-Miyaura conditions, the coupling reaction will occur exclusively at the most reactive site, the carbon-iodine bond. The significantly higher activation energy required to cleave the C-Br and C-F bonds ensures that these positions remain unreacted. This initial coupling yields a 4-aryl-2-bromo-6-fluoroaniline derivative.
| Substrate Position | Halogen | Relative Reactivity in Oxidative Addition | Expected Outcome |
|---|---|---|---|
| Position 4 | Iodine (I) | 1st (Most Reactive) | Initial coupling occurs at this site under mild conditions. |
| Position 2 | Bromine (Br) | 2nd (Intermediate Reactivity) | Coupling can occur at this site under more forcing conditions after the C-I bond has reacted. |
| Position 6 | Fluorine (F) | 3rd (Least Reactive) | Generally unreactive under standard Suzuki-Miyaura conditions. |
Following the initial selective coupling at the C-I position, the resulting bromo-fluoro-biaryl product can be subjected to a second Suzuki-Miyaura coupling under more forcing conditions (e.g., higher temperatures, stronger bases, or more active catalyst systems). These more vigorous conditions provide the necessary energy to overcome the higher activation barrier of the C-Br bond, leading to the formation of a diarylated aniline product. The C-F bond remains inert, demonstrating the exceptional control and predictability afforded by the differential halogen reactivity. researchgate.netscispace.com This stepwise approach is a powerful strategy for the synthesis of complex, unsymmetrically substituted aromatic compounds. acs.org
Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation
Ligand Design for Site-Selective Functionalization
In palladium-catalyzed cross-coupling reactions involving polyhalogenated aromatic compounds, achieving site-selectivity is a significant challenge. The choice of ligand coordinated to the palladium center is paramount in controlling which halogen atom undergoes oxidative addition, the initial and often rate-determining step of the catalytic cycle. For a substrate like this compound, the typical reactivity order for oxidative addition is C-I > C-Br > C-Cl >> C-F. However, this inherent preference can be modulated or even reversed through strategic ligand design.
The design of ligands for site-selective functionalization focuses on exploiting the electronic and steric differences between the potential reaction sites.
Sterically Hindered Ligands: Bulky phosphine ligands, such as those from the Buchwald and Hartwig groups, can enhance selectivity. wikipedia.org By increasing the steric demand around the palladium center, these ligands can favor oxidative addition at the less sterically hindered position. In this compound, the iodine at the 4-position is less sterically encumbered than the bromine at the 2-position, which is flanked by both the amino group and a fluorine atom. However, the primary driver of selectivity remains the bond dissociation energy.
Electronically Tuned Ligands: The electronic properties of the ligand can influence the electron density at the palladium center, thereby affecting its reactivity towards different aryl-halogen bonds. Electron-rich ligands can promote the oxidative addition of less reactive bonds (like C-Br) in some systems, although overcoming the high reactivity of the C-I bond typically requires carefully controlled reaction conditions.
Computational studies and experimental evidence on related polyhalogenated systems demonstrate that bidentate phosphine ligands, such as diphenylphosphinoferrocene (dppf) and diphenylphosphinobinapthyl (BINAP), can provide robust catalyst systems that often favor selective reaction at the iodide position. wikipedia.org The development of specialized ligand systems continues to be an active area of research to achieve selective functionalization that deviates from the intrinsic reactivity order. nih.gov
Buchwald-Hartwig Amination Reactions and Related Processes
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. organic-chemistry.org This reaction is widely used in the synthesis of pharmaceuticals and other complex organic molecules. wikipedia.org When applied to this compound, the reaction is expected to proceed with high selectivity at the most reactive C-I bond.
The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. libretexts.org The initial oxidative addition step is highly sensitive to the nature of the halogen. The relative rates of oxidative addition for different halogens follow the trend I > Br > Cl, making the C-I bond at the 4-position the primary site for amination.
By carefully selecting the catalyst, ligand, base, and reaction temperature, it is possible to exclusively functionalize the iodo-position while leaving the bromo- and fluoro-substituents intact for subsequent transformations.
Table 1: Predicted Outcomes of Selective Buchwald-Hartwig Amination
| Amine Reagent | Product at C-I Position | Product at C-Br Position (Requires more forcing conditions) |
| Aniline | 2-Bromo-6-fluoro-N-phenyl-1,1'-biphenyl-4-amine | 2-Amino-3-fluoro-N-phenyl-1,1'-biphenyl-5-iodide |
| Pyrrolidine | 1-(4-Amino-3-bromo-5-fluorophenyl)pyrrolidine | 1-(2-Amino-3-fluoro-5-iodophenyl)pyrrolidine |
| Benzylamine | N-(4-Amino-3-bromo-5-fluorophenyl)benzylamine | N-(2-Amino-3-fluoro-5-iodophenyl)benzylamine |
This table presents hypothetical products based on established principles of reactivity.
Sonogashira and Heck Coupling Reactions with Polyhalogenated Anilines
The Sonogashira and Heck reactions are fundamental palladium-catalyzed methods for forming carbon-carbon bonds, specifically by coupling aryl halides with terminal alkynes (Sonogashira) or alkenes (Heck).
The Sonogashira coupling typically utilizes a palladium catalyst and a copper(I) co-catalyst. libretexts.org The mechanism involves the formation of a copper acetylide, which then undergoes transmetalation to a palladium complex that has already undergone oxidative addition with the aryl halide. nih.gov For this compound, the reaction will selectively occur at the C-I bond due to its higher reactivity in the oxidative addition step. libretexts.orgresearchgate.net This allows for the introduction of an alkyne moiety at the 4-position.
The Heck reaction involves the coupling of an aryl halide with an alkene. The mechanism proceeds through oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to release the coupled product. nih.gov Similar to other palladium-catalyzed couplings, the reactivity order is I > Br > Cl. Therefore, reacting this compound with an alkene under Heck conditions would result in the formation of a substituted styrene derivative, with the alkene attached at the 4-position.
Table 2: Predicted Products of Selective C-C Coupling Reactions
| Reaction | Coupling Partner | Predicted Major Product |
| Sonogashira | Phenylacetylene | 2-Bromo-6-fluoro-4-(phenylethynyl)aniline |
| Heck | Styrene | (E)-2-Bromo-6-fluoro-4-(2-phenylvinyl)aniline |
| Heck | Ethyl acrylate | Ethyl (E)-3-(4-amino-3-bromo-5-fluorophenyl)acrylate |
This table presents hypothetical products based on established principles of reactivity.
Stille Coupling and Other Organometallic Approaches
The Stille reaction is another versatile palladium-catalyzed cross-coupling that forms a carbon-carbon bond by reacting an organotin compound (organostannane) with an organic halide. wikipedia.org A key advantage of the Stille reaction is the stability and tolerance of organostannanes to a wide variety of functional groups.
The catalytic cycle is analogous to other cross-coupling reactions, beginning with the oxidative addition of the organic halide to the Pd(0) catalyst. This is followed by a transmetalation step where the organic group from the stannane is transferred to the palladium center, and the cycle concludes with reductive elimination to form the C-C bond.
When this compound is subjected to Stille coupling conditions, the reaction is expected to occur selectively at the C-I bond. This high degree of selectivity allows for the introduction of various organic groups (alkyl, vinyl, aryl, etc.) at the 4-position, making it a valuable tool for building complex molecular scaffolds from this polyhalogenated precursor.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike the organometallic cross-coupling reactions discussed previously, the SNAr mechanism does not involve a metal catalyst. Instead, it typically requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups. libretexts.org The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org
Reactivity of Halogen Atoms to Nucleophilic Attack
In SNAr reactions, the reactivity of the halogen atoms as leaving groups often follows an order that is inverted compared to palladium-catalyzed couplings. The typical reactivity order is F > Cl > Br > I. reddit.com This trend is attributed to the rate-determining step of the reaction, which is usually the initial attack of the nucleophile to form the Meisenheimer complex. wikipedia.org
For this compound, the fluorine atom at the 2-position, ortho to the activating amino group, is the most likely site for nucleophilic attack.
Competition Between Halogen Leaving Groups in Multi-Halogenated Systems
In a multi-halogenated system like this compound, there is direct competition between the different halogens to act as the leaving group in an SNAr reaction. The outcome is determined by a combination of two key factors:
Inductive Electron Withdrawal (Activation): The most electronegative halogen provides the greatest activation for nucleophilic attack at the carbon to which it is attached. In this case, fluorine is the most electronegative, making the C2 position the most electrophilic and prone to attack.
Leaving Group Ability (Elimination Step): The ability of the halogen to depart as a halide ion (I⁻ > Br⁻ > Cl⁻ > F⁻) influences the second step of the mechanism. Weaker bases are better leaving groups. youtube.com
However, since the first step (nucleophilic addition) is generally rate-determining, the activating effect of the substituent dominates. Therefore, nucleophilic aromatic substitution on this compound is predicted to selectively displace the fluorine atom. This provides a synthetic pathway that is complementary to the palladium-catalyzed reactions, which selectively functionalize the iodine position.
Table 3: Comparison of Halogen Reactivity in Different Reaction Types
| Reaction Type | General Reactivity Order | Predicted Site of Reaction on this compound |
| Pd-Catalyzed Cross-Coupling | I > Br > Cl >> F | C4 (Iodo) |
| Nucleophilic Aromatic Substitution (SNAr) | F > Cl > Br > I | C2 (Fluoro) |
Directed SNAr Processes on Halogenated Aniline Scaffolds
Nucleophilic Aromatic Substitution (SNAr) on the this compound scaffold is dictated by the electronic properties of the substituents and the stability of the intermediate Meisenheimer complex. In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile, which is favored by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. pressbooks.pubwikipedia.org
On this specific aniline scaffold, all three halogens act as electron-withdrawing groups via the inductive effect, thus activating the ring for nucleophilic attack. The relative reactivity of halogens as leaving groups in SNAr processes generally follows the inverse order of their electronegativity: F > Cl > Br > I. wikipedia.org This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and better able to stabilize the negative charge in the intermediate complex.
In the case of this compound, the fluorine atom at the C6 position is the most probable site for nucleophilic attack. The bromine atom at C2 and the iodine atom at C4, being ortho and para to the fluorine respectively, provide electronic stabilization to the Meisenheimer complex formed upon nucleophilic attack at C6. While the amino group at C1 is an activating group for electrophilic substitution, its electron-donating nature is generally unfavorable for SNAr. However, the cumulative electron-withdrawing effect of the three halogens sufficiently reduces the electron density of the aromatic ring to allow for nucleophilic substitution to occur. The regioselectivity is therefore directed towards the displacement of the most activating leaving group, which is fluorine.
Table 1: Factors Influencing SNAr Reactivity on this compound
| Feature | Influence on SNAr | Explanation |
| Leaving Group | F > Br > I | The C-F bond is the most polarized, making the carbon at C6 the most electrophilic center and stabilizing the intermediate. |
| Activating Groups | Br at C2 (ortho), I at C4 (para) | Electron-withdrawing halogens stabilize the negative charge of the Meisenheimer complex through inductive effects. |
| Directing Effects | Preferential attack at C6 | The fluorine atom is the best leaving group in the context of SNAr reactions. wikipedia.org |
| Amino Group | Deactivating for SNAr | The electron-donating nature of the -NH2 group can counteract the activation provided by the halogens to some extent. |
Electrophilic Aromatic Substitution Reactions on the Aniline Ring
Further electrophilic aromatic substitution (EAS) on this compound is exceptionally challenging due to a combination of electronic and steric factors. The primary challenge arises from the substitution pattern of the ring. The amino group is a powerful activating and ortho-, para-directing group. byjus.com However, in this molecule, both ortho positions (C2 and C6) and the para position (C4) are already occupied by halogen atoms.
Furthermore, while the amino group is strongly activating, the three halogen substituents are deactivating via their inductive effects, which withdraw electron density from the ring and reduce its nucleophilicity. libretexts.org This creates a conflicting electronic scenario where the strong activation by the amino group is significantly dampened by the cumulative deactivation of three halogens. Friedel-Crafts reactions, in particular, are generally unsuccessful on amino-substituted benzenes because the Lewis acid catalyst complexes with the basic amino group, leading to strong deactivation. libretexts.orgchemistrysteps.com
The remaining unsubstituted positions (C3 and C5) are meta to the strongly ortho-, para-directing amino group, making them electronically disfavored for substitution. Any electrophilic attack at these positions would result in a resonance-destabilized carbocation intermediate (arenium ion). vanderbilt.edu
Given that the ortho and para positions relative to the activating amino group are blocked, conventional EAS is hindered. A primary strategy to modulate reactivity and potentially achieve substitution involves chemical modification of the amino group itself.
One common approach is the acetylation of the amino group to form an acetanilide. libretexts.org This transformation, discussed in more detail in section 3.5.1, moderates the activating effect of the nitrogen atom. The lone pair of electrons on the nitrogen is delocalized into the adjacent carbonyl group, making it less available to activate the aromatic ring. chemistrysteps.com While the resulting acetamido group is still an ortho-, para-director, its reduced activating strength can prevent unwanted side reactions. However, since these positions are already substituted, this modification alone does not open new avenues for EAS. Therefore, achieving further substitution on this fully occupied scaffold remains a formidable synthetic challenge, often requiring multi-step sequences involving removal or transformation of existing substituents rather than direct EAS.
Transformations Involving the Amino Group
The amino group of this compound is a key site for chemical modification, primarily for protection and to modulate the reactivity of the aromatic ring. Amidation and sulfonylation are standard procedures for this purpose.
Amidation: The reaction of the aniline with acetyl chloride or acetic anhydride converts the highly activating -NH2 group into a less activating acetamido (-NHCOCH3) group. libretexts.org This transformation is crucial for several reasons:
Reactivity Moderation: It reduces the nucleophilicity of the aromatic ring, making it less susceptible to over-reaction or oxidation in subsequent synthetic steps. libretexts.org
Steric Hindrance: The bulkier acetamido group can introduce steric hindrance that may influence the regioselectivity of subsequent reactions, although this is less relevant for EAS on this particular pre-substituted ring.
Improved Solubility: The resulting amide may have different solubility properties, which can be advantageous for purification.
Sulfonylation: Similarly, reacting the aniline with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl), in the presence of a base yields a sulfonamide. Sulfonamides serve as excellent protecting groups for anilines and are generally stable to a wide range of reaction conditions. A patent related to the synthesis of 2-bromo-6-fluoroaniline (B133542) demonstrates the utility of sulfonylation and amidation as part of the synthetic route. google.com
These protection strategies are reversible, and the amino group can be regenerated via hydrolysis, typically under acidic or basic conditions.
Table 2: Amino Group Protection Strategies and Their Effects
| Reaction | Reagent Example | Resulting Group | Key Effects on Reactivity |
| Amidation | Acetyl Chloride (CH3COCl) | Acetamido (-NHCOCH3) | Reduces activating strength of N; prevents oxidation; lone pair delocalized to carbonyl. chemistrysteps.com |
| Sulfonylation | p-Toluenesulfonyl Chloride (TsCl) | Tosylamide (-NHTs) | Forms a stable protecting group; moderates ring activation. |
One of the most powerful transformations for anilines is their conversion into diazonium salts, which serve as versatile synthetic intermediates. The reaction of this compound with nitrous acid (HNO2), typically generated in situ from sodium nitrite (NaNO2) and a strong acid like HCl, yields the corresponding arenediazonium salt. libretexts.org
This diazonium salt is a gateway to a wide array of functional group interconversions, most notably through the Sandmeyer reaction. The diazonio group (-N≡N) is an excellent leaving group (as N2 gas), allowing it to be replaced by various nucleophiles. masterorganicchemistry.com
For the this compound scaffold, this reaction is particularly useful for halogen interconversion. By treating the diazonium salt with copper(I) halides, the amino group can be replaced with another halogen:
Reaction with CuCl: Replaces the amino group with chlorine, yielding 1-bromo-2-chloro-3-fluoro-5-iodobenzene.
Reaction with CuBr: Replaces the amino group with bromine, yielding 1,2-dibromo-3-fluoro-5-iodobenzene. nih.gov
Furthermore, treatment with potassium iodide (KI) can replace the amino group with another iodine atom, a transformation that does not typically require a copper catalyst. organic-chemistry.org These Sandmeyer-type reactions provide a strategic method to synthesize tetra-halogenated benzene (B151609) derivatives with specific substitution patterns that are not accessible through direct halogenation. wikipedia.org This method represents a powerful tool for modifying the electronic and steric properties of the aromatic ring for further synthetic applications. nih.govorganic-chemistry.org
Reductive Amination Reactions in Complex Syntheses
Reductive amination is a cornerstone of amine synthesis, typically involving the reaction of an amine with a carbonyl compound to form an imine, which is subsequently reduced to a more substituted amine. wikipedia.orgacsgcipr.org In the context of this compound, its participation in such reactions is expected to be challenging due to the significantly reduced nucleophilicity of the aniline nitrogen. The three electron-withdrawing halogen substituents (F, Br, I) decrease the electron density on the aromatic ring and, by extension, on the amino group, rendering it a weak nucleophile. chemistrysteps.com
For the reductive amination of electron-deficient anilines, specialized conditions are often necessary to drive the reaction forward. thieme-connect.com Standard methods employing sodium borohydride may prove ineffective. Instead, more robust reducing agents and reaction protocols are typically required. These can include the use of borane complexes, such as BH3·THF, often in the presence of an acid co-catalyst like acetic acid or a Lewis acid like titanium(IV) isopropoxide, which can activate the carbonyl group and facilitate imine formation. acsgcipr.orgthieme-connect.com Another powerful reagent for this transformation is sodium triacetoxyborohydride (STAB), which is known to be effective for the reductive amination of a wide range of amines, including weakly basic ones. wikipedia.org
Given the steric hindrance around the amino group from the ortho-bromo and ortho-fluoro substituents, the reaction kinetics may be slow, necessitating elevated temperatures or prolonged reaction times. The choice of solvent can also play a crucial role, with polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) often being employed. thieme-connect.com
While no specific examples of reductive amination involving this compound are documented in peer-reviewed journals, we can extrapolate potential reaction schemes based on methodologies developed for other electron-deficient anilines. thieme-connect.comorganic-chemistry.org
Table 1: Representative Reductive Amination Reactions with Electron-Deficient Anilines
| Amine Substrate | Carbonyl Partner | Reducing Agent/Conditions | Product | Reference |
| 2-Fluoro-5-(trifluoromethyl)aniline | Cyclohexanone | BH3·THF, AcOH, CH2Cl2 | N-Cyclohexyl-2-fluoro-5-(trifluoromethyl)aniline | thieme-connect.com |
| Methyl 2-amino-5-bromobenzoate | 3-Oxocyclohexane-1-carbonitrile | NaBH(OAc)3, AcOH, DCE | Methyl 2-((3-cyanocyclohexyl)amino)-5-bromobenzoate | thieme-connect.com |
| Aniline | Various Aldehydes | Aq-Fe, NaBH4, CPME/MeOH | N-Substituted Anilines | researchgate.net |
This table presents data for structurally related electron-deficient anilines to illustrate the types of conditions that would likely be necessary for the reductive amination of this compound.
The products of such reactions, N-alkylated derivatives of this compound, would be valuable intermediates in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science, where the unique substitution pattern of the aniline could impart desirable properties to the target compounds.
Pericyclic and Rearrangement Reactions of Halogenated Anilines
For this compound, the electron-poor nature of the aromatic ring would generally disfavor its participation as the diene component in thermally initiated Diels-Alder reactions. However, it could potentially act as a dienophile if the amino group is appropriately modified, or participate in inverse-electron-demand Diels-Alder reactions. There is, however, a scarcity of literature examples for such transformations with polyhalogenated anilines.
Rearrangement reactions of aniline derivatives are more commonly documented. One pertinent class of rearrangements is the aminative rearrangement of O-(arenesulfonyl)hydroxylamines, which can provide access to ortho-sulfonyl anilines. nih.govnih.gov While this specific reaction has not been reported for this compound, it demonstrates a pathway for the functionalization of the ortho-position of anilines through a rearrangement process. The presence of halogens, including fluorine and bromine, on the aromatic ring has been shown to be compatible with this type of transformation. nih.gov
Another relevant transformation is the Smiles rearrangement, an intramolecular nucleophilic aromatic substitution. Given the presence of multiple halogens, which can act as leaving groups, and the nucleophilic amino group, derivatives of this compound could potentially be designed to undergo such rearrangements under basic conditions. The feasibility of a Smiles rearrangement would depend on the nature of the tether connecting the nucleophile to the aromatic ring and the relative lability of the halogen leaving groups (I > Br > F).
Claisen rearrangements involving N-allyl aniline derivatives are also a well-known class of pericyclic reactions. For this compound, an N-allylated derivative could potentially undergo a thieme-connect.comthieme-connect.com-sigmatropic rearrangement to introduce the allyl group at the ortho-position. However, with both ortho positions occupied by bromine and fluorine, a subsequent rearomatization would necessitate the displacement of one of these halogens, a process that would be influenced by the reaction conditions.
Computational and Theoretical Chemistry Studies of 2 Bromo 6 Fluoro 4 Iodoaniline
Quantum Chemical Calculations for Molecular and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy, which in turn dictate molecular geometry, stability, and reactivity.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. stackexchange.comarxiv.org It is particularly effective for optimizing molecular geometries by finding the arrangement of atoms that corresponds to the lowest total electronic energy, representing the molecule's most stable conformation. stackexchange.comresearchgate.net For a molecule like 2-Bromo-6-fluoro-4-iodoaniline, a typical DFT calculation would employ a functional, such as B3LYP, combined with a basis set, for instance, 6-311++G(d,p), which provides a good balance of accuracy and computational cost for organic molecules containing halogens. scispace.comresearchgate.net
The geometry optimization process iteratively adjusts the positions of the atoms until a stationary point on the potential energy surface is found, characterized by vanishing forces on all atoms. researchgate.net This provides precise predictions of bond lengths, bond angles, and dihedral angles. While specific experimental data for this compound is not available, representative optimized geometric parameters can be predicted based on DFT calculations for similar haloaniline structures. The results would detail the planarity of the benzene (B151609) ring and the orientation of the amino group and halogen substituents.
Illustrative Optimized Geometric Parameters for this compound This table presents hypothetical data for illustrative purposes, based on typical values for similar chemical structures, as specific computational studies on this molecule are not publicly available.
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths | C-I | ~2.08 Å |
| C-Br | ~1.90 Å | |
| C-F | ~1.36 Å | |
| C-N | ~1.40 Å | |
| C-C (aromatic) | ~1.39 - 1.41 Å | |
| Bond Angles | C-C-I | ~120° |
| C-C-Br | ~121° | |
| C-C-F | ~119° | |
| C-C-N | ~120° |
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com
Illustrative Frontier Molecular Orbital Energies for this compound This table presents hypothetical data for illustrative purposes, as specific computational studies on this molecule are not publicly available.
| Parameter | Energy (eV) |
| EHOMO | ~ -5.50 eV |
| ELUMO | ~ -1.20 eV |
| HOMO-LUMO Gap (ΔE) | ~ 4.30 eV |
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive behavior of a molecule. nih.govpreprints.org It maps the electrostatic potential onto the electron density surface, illustrating the charge distribution and identifying regions that are electron-rich or electron-poor. researchgate.net This allows for the prediction of sites susceptible to electrophilic and nucleophilic attack. researchgate.net
In an MEP map, regions of negative electrostatic potential (typically colored red to yellow) are electron-rich and are prone to attack by electrophiles. For this compound, these areas are expected to be concentrated around the nitrogen atom of the amino group due to its lone pair of electrons, and to a lesser extent, the fluorine atom. researchgate.net Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and are targets for nucleophiles. Such positive regions are anticipated on the hydrogen atoms of the amino group and, significantly, as "sigma-holes" on the outer side of the bromine and iodine atoms along the C-Br and C-I bond axes. preprints.orgrsc.org The sigma-hole on the iodine atom is expected to be the most positive and thus the most prominent site for nucleophilic interaction.
Theoretical Elucidation of Reaction Mechanisms
Beyond static molecular properties, computational chemistry can model the dynamic processes of chemical reactions, providing a detailed understanding of reaction pathways and the energetic barriers that must be overcome.
Many important reactions involving haloaromatics proceed via the activation and cleavage of a carbon-halogen (C-X) bond. solubilityofthings.comwikipedia.orgmasterorganicchemistry.com Transition state (TS) analysis is a computational technique used to locate the highest energy point along a reaction coordinate, known as the transition state structure. The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate.
For this compound, there are three different C-X bonds (C-F, C-Br, C-I). Based on bond dissociation energies (C-I < C-Br < C-F), the carbon-iodine bond is the weakest and therefore the most likely to undergo cleavage in reactions such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling. researchgate.net Theoretical calculations can model the breaking of each of these bonds, identifying the specific transition state structure and calculating the associated activation energy for each potential cleavage pathway. epa.govacs.org This analysis would confirm which halogen is the most labile leaving group under specific reaction conditions.
To gain deeper insight into the bond-breaking process, more advanced computational analyses can be performed. Reaction Force Analysis deconstructs the energy profile along the reaction coordinate into two components: structural rearrangements and electronic reordering. This helps to identify which factors contribute most to the activation energy barrier.
An Intrinsic Reaction Coordinate (IRC) calculation is performed after a transition state has been located. missouri.edurowansci.com The IRC method maps the minimum energy path connecting the transition state to the corresponding reactants and products on the potential energy surface. researchgate.netvlabs.ac.inscm.com For a C-X bond cleavage reaction in this compound, an IRC calculation would verify that the calculated transition state indeed connects the initial haloaniline with the products formed after the halogen has departed. This confirms the viability of the proposed reaction mechanism and provides a detailed visualization of the geometric changes that occur throughout the reaction process. researchgate.net
Computational Studies on Regioselective Pathways in Polyhalogenated Systems
Computational chemistry provides a powerful framework for understanding and predicting the regioselectivity of chemical reactions involving polyhalogenated anilines. The presence of multiple, distinct halogen substituents (bromo, fluoro, iodo) on the aniline (B41778) ring, each with different electronic and steric properties, makes predicting the outcome of further substitutions or reactions complex.
Theoretical studies are employed to model reaction pathways and determine the most energetically favorable outcomes. For instance, in the synthesis of substituted anilines, computational methods have been used to elucidate the underlying mechanisms that govern regioselectivity. nih.gov By calculating the transition state energies for various potential pathways, researchers can identify the route that requires the minimum energy, which corresponds to the major product formed. One study demonstrated the synergy of synthetic, mechanistic, and computational approaches in a regioselective aniline synthesis, where calculations ruled out a proposed nih.govijres.org-H shift mechanism by failing to locate a thermally accessible transition state. nih.gov Instead, the computations showed that the minimum energy conformation of a key intermediate ensured a facile electrocyclic ring closure, leading to the observed high selectivity. nih.gov
For a molecule like this compound, these computational models can predict how the electronic landscape, shaped by the electron-withdrawing and donating properties of the substituents, directs incoming reagents to a specific position on the aromatic ring. This predictive capability is invaluable for designing efficient synthetic routes that maximize the yield of the desired isomer and minimize the formation of impurities.
Spectroscopic Property Prediction using Computational Methods
Computational methods are instrumental in predicting and interpreting the spectroscopic data of molecules, providing a bridge between molecular structure and experimental spectra.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational chemistry, particularly using Density Functional Theory (DFT), allows for the ab initio prediction of NMR chemical shifts. This process involves optimizing the molecular geometry of this compound and then calculating the magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁹F). The predicted shifts are then compared to a reference standard (like tetramethylsilane) to yield values that can be directly correlated with experimental spectra.
While specific computational studies for this compound are not widely published, the expected chemical shifts can be inferred from experimental data of similar halogenated anilines. These data provide a benchmark for validating computational predictions.
| Compound | Nucleus | Chemical Shift (δ, ppm) | Solvent | Source |
|---|---|---|---|---|
| 4-Fluoroaniline | ¹H-NMR | 3.60 (s, 2H, NH₂), 6.62 (dd, 2H, ArH), 6.89 (t, 2H, ArH) | CDCl₃ | rsc.org |
| 4-Fluoroaniline | ¹³C-NMR | 115.69, 116.10, 142.57, 156.38 | CDCl₃ | rsc.org |
| 2-Bromoaniline | ¹H-NMR | 7.42 (d, 1H), 7.12 (t, 1H), 6.77 (d, 1H), 6.60 (t, 1H), 3.73 (br s, 2H, -NH₂) | CDCl₃ | rsc.org |
| 3-Iodoaniline | ¹³C-NMR | 147.8, 130.8, 127.5, 123.8, 114.3, 95.0 | CDCl₃ | rsc.org |
| 2-Bromo-4,6-difluoroaniline | ¹H-NMR | ~7.0 (m, ArH) | Not Specified | chemicalbook.com |
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, provides information about the functional groups and bonding within a molecule. Computational methods, such as Hartree-Fock (HF) and DFT (commonly with the B3LYP functional), can calculate the vibrational frequencies corresponding to the normal modes of molecular motion. researchgate.net
A study on the closely related compound 2-bromo-6-chloro-4-fluoroaniline demonstrated this approach. researchgate.net The researchers recorded experimental FTIR and FT-Raman spectra and then computed the vibrational wavenumbers at the HF and B3LYP levels of theory. researchgate.net The calculated frequencies are typically scaled by an empirical factor to correct for anharmonicity and other systematic errors, resulting in excellent agreement with the observed spectral bands. researchgate.net This allows for a definitive assignment of each band to a specific molecular vibration, such as C-H stretching, N-H bending, or C-halogen stretching. A similar computational analysis for this compound would allow for a detailed interpretation of its experimental IR spectrum.
| Vibrational Assignment | Experimental FT-Raman | Calculated (B3LYP) | Source |
|---|---|---|---|
| C-Cl Stretching | 433 | 430 | researchgate.net |
| C-F In-plane bending | 387 | 384 | researchgate.net |
| C-Br Stretching | Not specified in Raman | Calculated | researchgate.net |
| NH₂ Scissoring | 1622 | 1624 | researchgate.net |
| Aromatic C-C Stretching | 1573 | 1576 | researchgate.net |
Non-Covalent Interactions and Halogen Bonding in Halogenated Aniline Derivatives
The aniline functionality and the three different halogen atoms in this compound make it a prime candidate for engaging in a variety of non-covalent interactions, particularly hydrogen bonds and halogen bonds. nih.govresearchgate.net These interactions are crucial in crystal engineering, supramolecular chemistry, and biological systems. ijres.org
A halogen bond is a highly directional, attractive interaction between an electrophilic region on a halogen atom (known as a σ-hole) and a nucleophile. ijres.orgacs.org The strength of the halogen bond typically increases with the polarizability and size of the halogen atom, following the trend I > Br > Cl > F. nih.gov Therefore, the iodine atom in this compound would be the strongest halogen bond donor, followed by the bromine atom.
Computational studies on perhalogenated anilines, such as 2,3,5,6-tetrafluoro-4-bromoaniline (btfa) and 2,3,5,6-tetrafluoro-4-iodoaniline (itfa), have explored the competition and interplay between hydrogen bonding (via the N-H group) and halogen bonding (via the Br or I atom). nih.govresearchgate.net DFT calculations are used to assess the formation energies of co-crystals and the strengths of the individual hydrogen and halogen bonds. researchgate.net These calculations often involve analyzing the molecular electrostatic potential (MEP) to identify the most electron-poor (positive) and electron-rich (negative) regions on the molecule, which correspond to the likely donor and acceptor sites for non-covalent interactions. researchgate.net Studies have shown that itfa, with a smaller electrostatic potential difference between its donor sites (N-H and I), is more inclined to act as a bifunctional donor compared to its bromo-analogue. researchgate.net This suggests that this compound would be a versatile molecule capable of forming complex supramolecular structures driven by both N-H···N/O hydrogen bonds and C-I···N/O or C-Br···N/O halogen bonds.
| Interaction Type | Donor Site | Key Characteristics | Relative Strength Trend | Source |
|---|---|---|---|---|
| Hydrogen Bond (HB) | Aniline N-H group | Less directional than halogen bonds. Strength varies from weak to strong. | Dependent on acceptor basicity. | nih.gov |
| Halogen Bond (XB) | Halogen atom (C-X) | Highly directional due to the σ-hole. Can be tuned by changing the halogen. | I > Br > Cl > F | nih.govacs.org |
Spectroscopic and Analytical Characterization Methodologies for Synthetic Intermediates and Products
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) NMR spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. For 2-Bromo-6-fluoro-4-iodoaniline, the aromatic region of the ¹H NMR spectrum is of particular interest. The aniline (B41778) ring possesses two protons, and their chemical shifts and coupling patterns are influenced by the electronic effects of the bromine, fluorine, and iodine substituents, as well as the amino group.
The electron-donating amino group tends to shield the aromatic protons, shifting them to a lower chemical shift (upfield). Conversely, the electronegative halogen atoms (Br, F, I) exert a deshielding effect, shifting the protons to a higher chemical shift (downfield). The fluorine atom, being the most electronegative, will have the most significant deshielding effect. The interplay of these electronic influences, along with steric effects, determines the final chemical shifts of the two aromatic protons.
The splitting pattern of the signals will be governed by spin-spin coupling between the protons and with the fluorine atom. The two aromatic protons are expected to show coupling to each other (ortho, meta, or para coupling, depending on their relative positions, which in this case would be meta-coupling) and also coupling to the ¹⁹F nucleus.
Expected ¹H NMR Data for this compound:
| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |
| H-3 | 7.0 - 7.5 | Doublet of doublets (dd) | J(H-H), J(H-F) |
| H-5 | 7.5 - 8.0 | Doublet of doublets (dd) | J(H-H), J(H-F) |
| -NH₂ | 3.5 - 5.0 | Broad singlet | - |
Note: The chemical shifts and coupling constants are estimations and can vary depending on the solvent and experimental conditions.
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. In the ¹³C NMR spectrum of this compound, six distinct signals are expected for the six carbon atoms of the benzene (B151609) ring, as the substitution pattern renders them chemically inequivalent.
The chemical shifts of the carbon atoms are influenced by the attached substituents. The carbon atom attached to the amino group (C-1) is expected to be shielded, appearing at a lower chemical shift. The carbons bonded to the halogens (C-2, C-4, C-6) will be deshielded and will also exhibit coupling with the fluorine atom (¹J(C-F), ²J(C-F), etc.), which can be a valuable diagnostic tool. The carbon bearing the fluorine atom (C-6) will show a large one-bond C-F coupling constant.
Expected ¹³C NMR Data for this compound:
| Carbon | Expected Chemical Shift (δ, ppm) |
| C-1 | 140 - 150 |
| C-2 | 110 - 120 (d, J(C-F)) |
| C-3 | 125 - 135 (d, J(C-F)) |
| C-4 | 80 - 90 |
| C-5 | 130 - 140 (d, J(C-F)) |
| C-6 | 150 - 160 (d, ¹J(C-F)) |
Note: The chemical shifts are estimations and 'd' indicates a doublet due to C-F coupling.
Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique for the analysis of fluorine-containing compounds. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, ¹⁹F NMR spectra can be acquired rapidly with excellent signal-to-noise ratios. The chemical shift of the fluorine atom in this compound will be influenced by the other substituents on the aromatic ring. The presence of the electron-donating amino group and the other halogens will determine its specific resonance frequency. The signal in the ¹⁹F NMR spectrum is expected to be a multiplet due to coupling with the neighboring aromatic protons.
While 1D NMR provides valuable information, complex molecules often require 2D NMR techniques for unambiguous structural assignment.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling correlations. For this compound, a COSY spectrum would show a cross-peak between the two aromatic protons, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. An HSQC spectrum would show cross-peaks connecting the signals of the aromatic protons to the signals of the carbon atoms they are bonded to in the ¹³C NMR spectrum.
By combining the information from these 2D NMR experiments, the complete chemical structure of this compound can be unequivocally determined.
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a powerful tool for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental formula of a compound. For this compound (C₆H₄BrFIN), the theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of its constituent elements.
Calculated Exact Mass for this compound:
| Element | Isotope | Mass (amu) | Number of Atoms | Total Mass (amu) |
| Carbon | ¹²C | 12.000000 | 6 | 72.000000 |
| Hydrogen | ¹H | 1.007825 | 4 | 4.031300 |
| Bromine | ⁷⁹Br | 78.918337 | 1 | 78.918337 |
| Fluorine | ¹⁹F | 18.998403 | 1 | 18.998403 |
| Iodine | ¹²⁷I | 126.904473 | 1 | 126.904473 |
| Nitrogen | ¹⁴N | 14.003074 | 1 | 14.003074 |
| Total | 314.855587 |
The HRMS analysis of this compound would be expected to show a molecular ion peak corresponding to this calculated exact mass, providing strong evidence for its elemental composition. Furthermore, the isotopic pattern observed in the mass spectrum, particularly the characteristic doublets for bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), would further confirm the presence of this element in the molecule.
LC-MS/MS for Reaction Monitoring and Intermediate Identification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for monitoring the progress of the synthesis of this compound. It allows for the separation of components in a reaction mixture followed by their mass analysis, enabling the identification of reactants, intermediates, byproducts, and the final product.
The chromatographic separation is typically achieved on a C18 column. A gradient elution method is often employed, using a mobile phase consisting of an aqueous component (like water with a small percentage of acetic acid) and an organic component (such as acetonitrile). nih.gov The mass spectrometer, often a single quadrupole or a more advanced analyzer, detects the separated compounds. For aniline derivatives, positive electrospray ionization (ESI+) is a common method, where the analyte molecule is protonated to form [M+H]⁺ ions. nih.govresearchgate.net
In the synthesis, LC-MS/MS can track the disappearance of starting materials and the appearance of halogenated intermediates. By monitoring specific mass-to-charge (m/z) ratios corresponding to the expected molecules, chemists can optimize reaction conditions such as temperature, time, and reagent stoichiometry. For instance, in the analysis of a related compound, 4-fluoroaniline, the ion at an m/z of 112 was monitored to track its presence. nih.gov A similar approach would be used for this compound and its precursors. Tandem MS (MS/MS) provides further structural confirmation by fragmenting the parent ion and analyzing the resulting daughter ions, which gives characteristic patterns for the specific molecular structure.
A study on the metabolism of the structurally related compound 2-fluoro-4-iodoaniline (B146158) demonstrated the utility of HPLC-MS for identifying related compounds in complex biological matrices. shu.ac.uk This highlights the technique's sensitivity and specificity in distinguishing and characterizing structurally similar halogenated anilines.
Table 1: Representative LC-MS/MS Parameters for Halogenated Aniline Analysis
| Parameter | Value/Condition |
| Column | C18 Reverse-Phase (e.g., 150 x 4.6 mm, 3 µm) nih.gov |
| Mobile Phase | A: Water with 0.05% Acetic AcidB: Acetonitrile with 0.05% Acetic Acid nih.gov |
| Flow Rate | 1.0 mL/min nih.gov |
| Detection | ESI in Positive Ion Mode (ESI+) nih.govmdpi.com |
| Ion Monitoring | Single Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) nih.govmdpi.com |
HPLC-ICPMS for Halogen-Containing Species Tracking
High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICPMS) is an elemental analysis technique that provides exceptional sensitivity and specificity for tracking halogen-containing species. This method is particularly valuable for a multi-halogenated compound like this compound, as it can simultaneously monitor for the presence of bromine, fluorine, and iodine.
After chromatographic separation by HPLC, the eluent is introduced into the ICP-MS system. The high-temperature argon plasma atomizes and ionizes the molecules, and the mass spectrometer detects the specific isotopes of the elements of interest. For the target compound, the isotopes monitored would be ⁷⁹Br and ¹²⁷I. nih.gov Direct detection of fluorine is challenging due to its high ionization potential, but indirect methods, such as monitoring for the formation of polyatomic ions like BaF⁺, have been developed.
This technique is invaluable for several reasons:
Speciation: It can distinguish between different chemical forms of an element. For example, it can separate and quantify iodide and iodate (B108269) or bromide and bromate. nih.gov
Quantification: ICPMS provides a compound-independent response for the element being measured, allowing for accurate quantification of halogenated intermediates and impurities even when pure analytical standards are not available. shu.ac.uk
Metabolism Studies: As demonstrated in the analysis of 2-fluoro-4-iodoaniline in earthworms, HPLC-ICPMS with iodine detection (¹²⁷I) is effective for profiling and quantifying iodine-containing metabolites. shu.ac.uk
A typical application would involve separating the reaction mixture on an anion-exchange or reverse-phase column and passing the eluent to the ICP-MS to detect and quantify the bromine- and iodine-containing peaks as they elute. shu.ac.uknih.gov This provides a clear profile of all halogenated species, confirming the incorporation of the correct halogens into the target molecule and identifying any halogenated byproducts.
Table 2: Typical ICP-MS Parameters for Halogen Detection
| Parameter | Isotope Monitored |
| Bromine | ⁷⁹Br nih.gov |
| Iodine | ¹²⁷I nih.gov |
| Detection Limits | Typically in the low µg/kg or ng/g range nih.govnih.gov |
| Plasma Gas | Argon |
Infrared (IR) Spectroscopy for Functional Group Identification and Confirmation
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, an IR spectrum provides a "fingerprint" of the compound. For this compound, IR spectroscopy is used to confirm the presence of the amine group (N-H) and the characteristic vibrations of the substituted aromatic ring and carbon-halogen bonds.
The key vibrational modes expected in the IR spectrum of this compound include:
N-H Stretching: The primary amine group will typically show two bands in the region of 3300-3500 cm⁻¹.
C-N Stretching: This vibration for aromatic amines is usually observed in the 1250-1360 cm⁻¹ range.
Aromatic C=C Stretching: The stretching of the carbon-carbon double bonds in the benzene ring appears as a series of peaks between 1450 and 1600 cm⁻¹.
C-H Aromatic Stretching: These vibrations occur just above 3000 cm⁻¹.
Carbon-Halogen Stretching: The C-F, C-Br, and C-I bonds have characteristic stretching vibrations in the fingerprint region of the spectrum (below 1500 cm⁻¹). The C-F stretch is typically the highest in frequency, followed by C-Br, and then C-I.
Table 3: Expected IR Absorption Regions for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 |
| Aromatic Ring (C=C) | Stretch | 1450 - 1600 |
| Aromatic Amine (C-N) | Stretch | 1250 - 1360 |
| Carbon-Fluorine (C-F) | Stretch | 1000 - 1400 |
| Carbon-Bromine (C-Br) | Stretch | 500 - 690 |
| Carbon-Iodine (C-I) | Stretch | ~500 |
X-ray Diffraction (XRD) for Solid-State Structural Elucidation of Crystalline Compounds
While the crystal structure of this compound itself has not been publicly reported, studies on similar dihaloanilines, such as 2-chloro-4-iodoaniline, demonstrate the insights gained from this technique. researchgate.net In the structure of 2-chloro-4-iodoaniline, the C(Ar)NH₂ group was found to have a pyramidal shape, and the crystal structure was stabilized by weak N-H···N, N-H···I, and N-H···Cl interactions rather than classic strong hydrogen bonds. researchgate.net Similar weak interactions would be expected to play a role in the crystal packing of this compound.
The analysis of p-bromoaniline by X-ray powder diffraction also shows how the structure consists of flat molecules forming zigzag chains held together by van der Waals forces. google.com XRD analysis would confirm the substitution pattern on the aniline ring, providing unambiguous proof of the compound's regiochemistry, which is something that spectroscopic methods alone may not definitively establish.
Chromatographic Methods for Purity Assessment and Isolation (e.g., TLC, HPLC)
Chromatographic techniques are essential for assessing the purity of synthetic products and for isolating the target compound from unreacted starting materials and byproducts.
Thin-Layer Chromatography (TLC) is a rapid and inexpensive method used for qualitatively monitoring reaction progress and checking the purity of fractions during purification. A small spot of the sample is applied to a silica (B1680970) gel plate, which is then developed in a suitable solvent system. The differing affinities of the compounds in the mixture for the stationary phase (silica) and the mobile phase (solvent) result in their separation. For the synthesis of 2-bromo-6-fluoroaniline (B133542) from o-fluoroaniline, TLC is used to monitor the consumption of the starting material before proceeding to the next step. sigmaaldrich.com
High-Performance Liquid Chromatography (HPLC) is a more powerful technique used for the quantitative assessment of purity. An HPLC system can separate very similar compounds with high resolution. For aniline homologs, reverse-phase chromatography on a C18 column is a common approach. chromatographyonline.com A typical method would use a mobile phase of methanol (B129727) and water, with detection by UV spectrophotometry at a wavelength such as 254 nm. chromatographyonline.com
The purity of the this compound product is determined by injecting a solution of the final material into the HPLC. The resulting chromatogram shows a major peak for the product and smaller peaks for any impurities. The purity is calculated based on the relative area of the product peak compared to the total area of all peaks. A high purity level (e.g., >99%) is often required for subsequent applications.
Table 4: Representative HPLC Conditions for Purity Analysis of Anilines
| Parameter | Value/Condition |
| Column | Discovery C18 (15 cm x 4.6 mm, 5 µm) chromatographyonline.com |
| Mobile Phase | Methanol:Water (60:40) chromatographyonline.com |
| Flow Rate | 1.0 mL/min chromatographyonline.com |
| Temperature | 30 °C chromatographyonline.com |
| Detector | UV at 254 nm chromatographyonline.com |
Applications and Future Directions in the Synthesis of Complex Molecules
2-Bromo-6-fluoro-4-iodoaniline as a Versatile Synthetic Building Block
The unique arrangement of three different halogen atoms—iodine, bromine, and fluorine—on the aniline (B41778) ring, each with distinct reactivity profiles, makes this compound a highly versatile precursor. The differential reactivity, typically I > Br > Cl > F, in common cross-coupling reactions allows for stepwise and site-selective functionalization, providing a powerful tool for building molecular complexity.
The ability to selectively address each halogen atom on the this compound core is a significant advantage in diversity-oriented synthesis (DOS). This strategy aims to rapidly generate libraries of structurally diverse small molecules for high-throughput screening in drug discovery and materials science. By employing a sequence of orthogonal coupling reactions, a single starting material can give rise to a multitude of distinct products. For instance, a Suzuki-Miyaura coupling could be performed selectively at the iodine position, followed by a Sonogashira coupling at the bromine site, and potentially a nucleophilic aromatic substitution (SNAr) involving the fluorine atom under specific conditions. This stepwise approach allows for the systematic introduction of various substituents, leading to a large and diverse collection of novel compounds from a common ancestor.
Polyhalogenated anilines are foundational components in a wide array of biologically active molecules. The strategic placement of halogens can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. Fluorinated building blocks, in particular, are widely used in the synthesis of pharmaceuticals and agrochemicals due to fluorine's unique properties, such as its high electronegativity and small atomic radius. ossila.com
The this compound scaffold can be elaborated into complex heterocyclic systems that are prevalent in medicinal chemistry. For example, through sequential cross-coupling reactions, it is possible to construct precursors for kinase inhibitors, G-protein coupled receptor (GPCR) modulators, or novel antibiotics. The aniline group itself provides a convenient handle for further derivatization, such as amide bond formation or conversion into other functional groups.
Table 1: Reactivity of Halogens in Palladium-Catalyzed Cross-Coupling Reactions
| Halogen | Relative Reactivity | Typical Reaction(s) |
|---|---|---|
| Iodine (I) | Highest | Suzuki-Miyaura, Sonogashira, Heck, Buchwald-Hartwig |
| Bromine (Br) | Intermediate | Suzuki-Miyaura, Sonogashira, Heck, Buchwald-Hartwig |
This table illustrates the generally accepted order of reactivity for halogens in common palladium-catalyzed cross-coupling reactions, which underpins the selective functionalization of polyhalogenated compounds.
The rigid, planar structure of the aniline core, combined with the potential for extensive electronic modification through its halogenated positions, makes this compound an attractive starting material for novel organic materials. The introduction of conjugated systems via cross-coupling reactions can lead to the formation of organic semiconductors. The precise control over the substitution pattern allows for the fine-tuning of electronic properties such as the HOMO/LUMO energy levels, which is critical for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Furthermore, the introduction of long alkyl or alkoxy chains and other specific functional groups can induce liquid crystalline behavior. The highly polarizable nature of the C-Br and C-I bonds, coupled with the strong dipole of the C-F bond, can contribute to the intermolecular interactions necessary for the formation of mesophases, making this scaffold a candidate for the synthesis of new liquid crystal materials.
Strategies for Divergent Synthesis from Polyhalogenated Anilines
Divergent synthesis is a powerful strategy that enables the creation of multiple, distinct products from a common starting material. wikipedia.org This approach is particularly well-suited for polyhalogenated systems, where the different reactivities of the C-X bonds can be exploited. nih.gov For a molecule like this compound, a divergent approach can be implemented by carefully selecting catalysts and reaction conditions to favor functionalization at a specific site.
A key strategy involves the use of palladium-catalyzed cross-coupling reactions. researchgate.net By tuning the catalyst, ligands, base, and solvent, chemists can achieve high regioselectivity. For example, a mild catalyst system might react exclusively at the highly reactive C-I bond, leaving the C-Br bond untouched for a subsequent, more forcing reaction. This sequential functionalization is a cornerstone of building molecular complexity from polyhalogenated precursors. acs.org Ligand-modulated divergent catalysis, in particular, has emerged as a sophisticated strategy to control reaction pathways and achieve different products from the same starting material by simply changing the ligand on the metal catalyst. beilstein-journals.org
Development of Green Chemistry Approaches for Polyhalogenated Aniline Synthesis
Traditional methods for synthesizing anilines often involve harsh conditions, such as the nitration of aromatic compounds followed by reduction, which can be energy-intensive and generate significant chemical waste. researchgate.netspecchemonline.com The principles of green chemistry aim to develop more environmentally benign and sustainable synthetic routes.
Recent advancements have focused on several key areas:
Catalytic Hydrogenation: The use of heterogeneous catalysts for the reduction of nitroarenes is a more sustainable alternative to stoichiometric reductants. Modern catalysts show high efficiency and can be recycled, reducing waste. researchgate.net
Electrochemical Synthesis: Researchers have developed methods for creating anilines using electricity to drive the reaction at room temperature and pressure. specchemonline.com This approach, powered by renewable energy, could significantly reduce the carbon footprint of aniline production. specchemonline.com
Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives like water, supercritical fluids, or bio-derived solvents is a major goal. The development of catalysts that are effective in these media is an active area of research.
Acceptorless Dehydrogenative Aromatization: Novel methods allow for the synthesis of anilines from readily available cyclohexanones and a nitrogen source, avoiding the need for pre-functionalized aromatic starting materials altogether. rsc.orgmanchester.ac.uk
These greener approaches are crucial for the large-scale, sustainable production of polyhalogenated anilines and their derivatives.
Future Research Avenues in Regioselective Functionalization of Polyhalogenated Systems
While significant progress has been made, achieving perfect regioselectivity in the functionalization of polyhalogenated compounds remains a challenge and an active area of research. nih.gov Future efforts are likely to focus on several key directions:
Development of Novel Catalytic Systems: There is a continuous need for new catalysts and ligands that offer greater selectivity, broader substrate scope, and higher turnover numbers. Understanding the subtle electronic and steric factors that govern selectivity is crucial for the rational design of these catalysts. nih.govacs.org
C-H Functionalization: A highly attractive future direction is the direct functionalization of C-H bonds. While challenging in polyhalogenated systems, selectively replacing a C-H bond in the presence of multiple C-X bonds would be a powerful and atom-economical synthetic strategy. mdpi.com This would bypass the need for pre-halogenation, streamlining the synthesis of complex molecules.
Computational Chemistry: The use of density functional theory (DFT) and other computational methods to predict reactivity and regioselectivity is becoming increasingly important. acs.org These tools can help chemists understand the mechanisms of complex reactions and design experiments more efficiently, accelerating the discovery of new selective transformations.
Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and control over reaction parameters. Applying flow chemistry to the regioselective functionalization of polyhalogenated anilines could enable more efficient and reproducible syntheses, particularly for multi-step sequences.
The continued exploration of these avenues will further enhance the utility of polyhalogenated building blocks like this compound, solidifying their role in the synthesis of the next generation of pharmaceuticals, agrochemicals, and advanced materials.
Q & A
Q. What are the optimal synthetic routes for preparing 2-Bromo-6-fluoro-4-iodoaniline with high purity?
- Methodology : Multi-step halogenation is typically employed. For example, sequential electrophilic substitution or directed metalation strategies can introduce Br, F, and I groups. A common approach involves:
Nitration of a halogenated precursor followed by reduction to aniline.
Protecting the amino group (e.g., acetylation) to prevent unwanted side reactions during halogenation.
Regioselective iodination using Ullmann coupling or halogen exchange reactions.
Purification via column chromatography (hexane/ethyl acetate gradients) or recrystallization (ethanol/water mixtures) is critical to achieve >95% purity .
Q. How can spectroscopic techniques confirm the structure and purity of this compound?
- Methodology :
- ¹H/¹³C NMR : Identify substituent positions via coupling patterns (e.g., para-iodo and meta-fluoro splitting in aromatic protons). Fluorine-19 NMR can resolve F environments .
- Mass Spectrometry (MS) : Molecular ion peaks at m/z ~355 (C₆H₄BrFIN⁺) confirm molecular weight. Fragmentation patterns distinguish halogen loss (e.g., I vs. Br) .
- IR Spectroscopy : N-H stretching (~3400 cm⁻¹) and C-F/C-Br vibrations (1100–500 cm⁻¹) validate functional groups.
Q. What handling and storage protocols prevent decomposition of this compound?
- Methodology :
- Store under inert gas (N₂/Ar) at 2–8°C to minimize oxidative dehalogenation.
- Protect from light to avoid photolytic C-I bond cleavage.
- Use amber glass vials and anhydrous solvents (e.g., THF, DCM) during reactions .
Advanced Research Questions
Q. How can competing halogen displacement reactions be mitigated during functionalization of this compound?
- Methodology :
- Reactivity Hierarchy : Iodine (most labile) is prone to displacement in cross-coupling (e.g., Suzuki). To preserve I, use milder conditions (e.g., Pd(PPh₃)₄, low temp) and prioritize Br/F substitution.
- Protecting Groups : Acetylate the amino group to prevent nucleophilic attack on halogens during reactions.
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) stabilize transition states for selective substitutions .
Q. How do multiple halogens influence crystal packing and X-ray crystallographic analysis of this compound?
- Methodology :
- Heavy atoms (I, Br) enhance X-ray diffraction but may cause absorption errors. Use low-temperature (100 K) data collection and SHELX software for absorption corrections .
- Halogen bonding (C-I···N, C-Br···π) dominates packing. Analyze intermolecular distances (<3.5 Å) using Mercury or Olex2 .
Q. What role does this compound play in cross-coupling reactions, and how does regioselectivity vary with halogen position?
- Methodology :
- Suzuki-Miyaura : Iodine is preferentially coupled with aryl boronic acids. Br can be retained for subsequent functionalization.
- Buchwald-Hartwig : Amino groups participate in C-N coupling; halogens influence catalyst choice (e.g., XPhos Pd G3 for sterically hindered systems).
- Kinetic vs. thermodynamic control in regioselectivity can be probed via DFT calculations (Gaussian, ORCA) .
Data Contradictions and Resolution
Key Considerations for Experimental Design
- Regioselectivity : Prioritize iodine for functionalization due to its lower bond dissociation energy.
- Analytical Validation : Combine multiple techniques (e.g., XRD + NMR) to resolve structural ambiguities.
- Safety Protocols : Handle halogenated anilines in fume hoods; assess toxicity via SDS documentation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
